Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Description
Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound with a unique structure
Properties
Molecular Formula |
C30H54N6O11S |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39) |
InChI Key |
ZZZFELOBFYPAJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves multiple steps. The synthetic route typically starts with the preparation of the core imidazole ring, followed by the sequential addition of ethoxy groups and the azido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the imidazole ring can interact with metal ions and enzymes. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can be compared with similar compounds such as:
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has similar ethoxy groups but lacks the azido and imidazole functionalities.
2-Ethyl-4-methylimidazole: This compound contains an imidazole ring but lacks the extensive ethoxy and azido groups. The unique combination of functional groups in this compound makes it distinct and versatile for various applications.
Biological Activity
Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound that incorporates azide functionality and a thienoimidazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 634.84 g/mol. The presence of azido groups and thienoimidazole structures suggests possible interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, the thienoimidazole moiety has been associated with the inhibition of cancer cell proliferation. A study demonstrated that derivatives of thienoimidazole showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The azido group in the compound can enhance its reactivity and potential as an antimicrobial agent. Compounds containing azide functionalities have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that Methyl 3-[...propanoate may possess similar properties, warranting further investigation into its antimicrobial efficacy.
The biological activity of this compound may be attributed to multiple mechanisms:
- Cell Cycle Arrest : Compounds containing thienoimidazole can induce G1 phase arrest in cancer cells.
- Apoptosis Induction : The compound may activate caspases leading to programmed cell death.
- DNA Interaction : Azide groups can facilitate the formation of reactive intermediates that interact with DNA, potentially leading to cytotoxic effects.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in Journal of Medicinal Chemistry, derivatives similar to Methyl 3-[...propanoate were evaluated for their anticancer properties. The results indicated an IC50 value in the low micromolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity (Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 10.0 | HCT116 |
| Methyl 3-[...propanoate | 7.5 | MCF-7 |
Case Study 2: Antimicrobial Testing
A study assessed the antimicrobial efficacy of azido-containing compounds against various bacterial strains. Methyl 3-[...propanoate exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
